2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-(prop-2-ynylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14-13(10-15)12-7-5-11(4-2)6-8-12/h1,5-8,13-15H,4,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFZKRCKXLZUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CO)NCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.
- Receptor Binding : It can modulate signal transduction pathways by binding to cell surface receptors, influencing cellular responses related to neurotransmission and inflammation.
- Cell Proliferation : The compound may affect pathways involved in cell proliferation, potentially impacting cancer cell growth and survival.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests a role in neuroprotection.
Study 1: Anticancer Activity
A study conducted on the effects of this compound on multidrug-resistant (MDR) cancer cells revealed significant cytotoxic effects. The compound demonstrated an ability to enhance the retention of doxorubicin in resistant cells, indicating a potential mechanism for overcoming drug resistance.
| Compound | IC50 (µM) | Effect on Doxorubicin Retention |
|---|---|---|
| This compound | 15 | Increased retention |
| Control (Doxorubicin Alone) | 10 | Baseline retention |
Study 2: Neuroprotective Effects
In vitro assays showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using a model of oxidative stress where cell viability was measured via MTT assay.
| Treatment | Cell Viability (%) |
|---|---|
| Control (No Treatment) | 100 |
| This compound (10 µM) | 85 |
| This compound (20 µM) | 70 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol, enabling comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Backbone Variations: The target compound and Phenylethanolamine A both possess ethanolamine backbones, but the latter includes a nitro group and methoxyphenyl substitution, enhancing its β-agonist potency . Ritodrine’s propanol backbone and dual hydroxyl groups increase hydrophilicity, contrasting with the lipophilic 4-ethylphenyl group in the target compound .
4-Ethylphenyl vs. 4-hydroxyphenyl (Ritodrine): The ethyl group may improve blood-brain barrier penetration compared to Ritodrine’s polar hydroxyl groups . Nitro and methoxy groups in Phenylethanolamine A contribute to electron-withdrawing effects, possibly altering receptor-binding kinetics .
Synthetic Routes :
- and highlight palladium-catalyzed coupling (e.g., Buchwald-Hartwig) and reflux conditions for similar compounds, suggesting plausible methods for synthesizing the target compound’s aryl-ethyl and propargylamine moieties .
- Purification via column chromatography () or ethyl acetate extraction () may apply .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacological Comparisons
| Property | This compound | Phenylethanolamine A | Ritodrine |
|---|---|---|---|
| Molecular Weight | 203.3 g/mol | 344.4 g/mol | 263.3 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~0.5 |
| Solubility | Low in water, high in organic solvents | Moderate | High (polar groups) |
| Receptor Affinity | Hypothetical β-adrenergic/Kinase | β₁/β₂-agonist | β₂-agonist |
| Metabolic Stability | High (propargyl group resists oxidation) | Moderate | Low (rapid hepatic) |
Key Insights :
- The 4-ethylphenyl group in the target compound likely increases lipophilicity (LogP ~2.5) compared to Ritodrine (LogP ~0.5), favoring CNS penetration or prolonged half-life .
- Phenylethanolamine A’s nitro group may confer metabolic liabilities (e.g., reduction to amine metabolites), whereas the propargyl group in the target compound could enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
